1-Methoxy-1-oxopropan-2-yl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate
Description
1-Methoxy-1-oxopropan-2-yl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a triazine ring, which is further substituted with butan-2-ylamino and propan-2-ylamino groups. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Properties
IUPAC Name |
(1-methoxy-1-oxopropan-2-yl) 4-[[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O5/c1-7-13(4)23-20-24-19(22-12(2)3)25-21(26-20)31-16-10-8-15(9-11-16)18(28)30-14(5)17(27)29-6/h8-14H,7H2,1-6H3,(H2,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJPBQIILSUGRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=NC(=N1)NC(C)C)OC2=CC=C(C=C2)C(=O)OC(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-1-oxopropan-2-yl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve consistent quality and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-1-oxopropan-2-yl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
1-Methoxy-1-oxopropan-2-yl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Methoxy-1-oxopropan-2-yl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluoro-4-((1-methoxy-2-methyl-1-oxopropan-2-yl)amino)benzoate: This compound shares structural similarities with 1-Methoxy-1-oxopropan-2-yl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate, particularly in the benzoate ester and methoxy groups.
Methyl 2-{4-[(1-methoxy-1-oxopropan-2-yl)oxy]phenoxy}propanoate: Another similar compound with a methoxy group and benzoate ester, but differing in the triazine ring and amino substitutions.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
